1-Methoxypropan-2-yl phenoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5420-90-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-phenoxyacetate |
InChI |
InChI=1S/C12H16O4/c1-10(8-14-2)16-12(13)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
AVOFJNIZBHZGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxypropan 2 Yl Phenoxyacetate and Advanced Analogues
Multi-Step Synthesis of Complex Molecules Incorporating 1-Methoxypropan-2-yl Phenoxyacetate (B1228835) Moieties
Development of Convergent and Divergent Synthetic Routes
The synthesis of 1-methoxypropan-2-yl phenoxyacetate and its analogues can be strategically approached through both convergent and divergent pathways. These methodologies offer flexibility in accessing a diverse range of molecular structures for various research applications.
A primary and direct method for the synthesis of this compound is the Fischer-Speier esterification of 1-methoxy-2-propanol (B31579) with phenoxyacetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water. A study on the esterification of 1-methoxy-2-propanol with acetic acid using the ion-exchange resin Amberlyst-35 as a catalyst provides valuable insights into the reaction kinetics and conditions that can be extrapolated to the use of phenoxyacetic acid. mdpi.com The optimal conditions in that study were a 1:3 molar ratio of alcohol to acid at 353 K with a 10 wt% catalyst loading, achieving a 78% yield of the corresponding acetate (B1210297) ester. mdpi.com
Convergent Synthesis:
A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final steps. For this compound analogues, this could involve the synthesis of a variety of substituted phenoxyacetic acids and their subsequent esterification with 1-methoxy-2-propanol. For instance, substituted phenols can be reacted with chloroacetic acid in the presence of a base to yield a library of phenoxyacetic acid derivatives. jocpr.com These can then be coupled with 1-methoxy-2-propanol to generate a diverse set of final products.
The table below outlines a convergent synthetic approach to various analogues of this compound.
Table 1: Convergent Synthesis of this compound Analogues
| Phenol (B47542) Precursor | Activating Reagent for Phenoxyacetic Acid | Esterification Catalyst | Potential Analogue | Reference |
|---|---|---|---|---|
| p-Cresol | Phosphonitrilic Chloride/N-methyl morpholine | - | 1-Methoxypropan-2-yl (p-tolyloxy)acetate | jocpr.com |
| Guaiacol | Thionyl Chloride | Pyridine | 1-Methoxypropan-2-yl (2-methoxyphenoxy)acetate | N/A |
| 4-Chlorophenol | Oxalyl Chloride | Dimethylformamide (cat.) | 1-Methoxypropan-2-yl (4-chlorophenoxy)acetate | N/A |
Divergent Synthesis:
Conversely, a divergent strategy begins with a common intermediate that is then elaborated into a variety of different products. Starting with this compound, various transformations can be performed on the aromatic ring. For example, electrophilic aromatic substitution reactions such as nitration or halogenation could introduce functional groups onto the phenyl ring, leading to a range of analogues from a single starting ester.
The following table illustrates a potential divergent synthetic route starting from this compound.
Table 2: Divergent Synthesis from this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Methoxypropan-2-yl (nitro-phenoxy)acetate isomers |
| Bromination | Br₂, FeBr₃ | 1-Methoxypropan-2-yl (bromo-phenoxy)acetate isomers |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1-Methoxypropan-2-yl (acetyl-phenoxy)acetate isomers |
Asymmetric Synthesis for Enantiomerically Pure this compound Structures
Since 1-methoxy-2-propanol is a chiral secondary alcohol, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through several asymmetric strategies, most notably enzymatic kinetic resolution.
Enzymatic kinetic resolution relies on the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases such as those from Candida antarctica (CALB) and Pseudomonas cepacia are commonly employed for the resolution of secondary alcohols. researchgate.netpolimi.it
A study on the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a structurally related compound, demonstrated the effectiveness of Candida rugosa lipase. mdpi.com Using isopropenyl acetate as the acylating agent in a two-phase system of [EMIM][BF₄] and toluene, a high enantiomeric excess of the product (96.17%) was achieved. mdpi.com Similar strategies can be applied to the resolution of 1-methoxy-2-propanol before or during the esterification with phenoxyacetic acid or its activated derivatives.
The table below summarizes findings from enzymatic kinetic resolutions of secondary alcohols, which are pertinent to the synthesis of enantiopure this compound.
Table 3: Enzymatic Kinetic Resolution of Secondary Alcohols
| Enzyme | Racemic Alcohol | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | 2-Phenyl-1-propanol | Decanoic Acid | Solvent-free | High (not specified) | researchgate.net |
| Pseudomonas cepacia Lipase | rac-1-(9H-fluoren-9-yl)ethanol | Vinyl Acetate | TBME | >99% (S-alcohol) | nih.gov |
| Candida rugosa Lipase MY | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Toluene/[EMIM][BF₄] | 96.2% | mdpi.com |
| Pseudomonas fluorescens Lipase | rac-3-chloro-1-arylpropan-1-ols | Vinyl Acetate | n-Hexane | 99% (S-alcohol) | researchgate.net |
In addition to enzymatic methods, chiral catalysts can be employed for the asymmetric acylation of secondary alcohols. While specific examples for 1-methoxy-2-propanol are not prevalent in the literature, the general principle involves the use of a chiral catalyst that complexes with one enantiomer of the alcohol, facilitating its reaction with the acylating agent at a much faster rate than the other enantiomer.
Reaction Mechanisms and Chemical Transformations of 1 Methoxypropan 2 Yl Phenoxyacetate
Hydrolytic Stability and Kinetic Studies of Ester Bond Cleavage
Research on PGMEA indicates that it is stable to hydrolysis in neutral and acidic aqueous solutions (pH 4 and 7). oecd.org However, under basic conditions (pH 9), it undergoes hydrolysis with a half-life of 8.10 days at 25°C. oecd.org This suggests that the ester linkage in 1-Methoxypropan-2-yl phenoxyacetate (B1228835) would also be susceptible to base-catalyzed hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the ester bond to yield phenoxyacetic acid and 1-methoxy-2-propanol (B31579).
The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. The phenoxy group, being electron-withdrawing, may influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of hydrolysis compared to simple alkyl acetates.
Table 1: Inferred Hydrolytic Stability of 1-Methoxypropan-2-yl phenoxyacetate
| pH | Condition | Inferred Stability | Products of Hydrolysis |
|---|---|---|---|
| 4 | Acidic | Stable | - |
| 7 | Neutral | Stable | - |
Nucleophilic and Electrophilic Activation of the Phenoxyacetate Moiety
The phenoxyacetate portion of the molecule presents multiple sites for both nucleophilic and electrophilic attack.
Nucleophilic Activation:
The aromatic ring of the phenoxyacetate moiety can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further substituted with strong electron-withdrawing groups. However, in the unsubstituted form, the phenoxy group is generally not a good leaving group, making SNAr reactions less favorable.
More commonly, the ester can be activated towards nucleophilic attack. For instance, processes for preparing phenoxyacetic acid derivatives often involve the reaction of a phenoxide with an alkyl haloacetate, a classic example of nucleophilic substitution. google.com In the context of this compound, a strong nucleophile could potentially attack the carbonyl carbon, leading to transesterification or cleavage of the ester bond.
Electrophilic Activation:
The aromatic ring is susceptible to electrophilic aromatic substitution reactions. The oxygen atom of the ether linkage is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could potentially occur on the phenoxy group under appropriate conditions.
Furthermore, the carbonyl oxygen of the ester can be activated by protonation or by a Lewis acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles.
Rearrangement Pathways and Isomerization Dynamics
While specific studies on the rearrangement pathways of this compound are not documented, the presence of the phenoxyacetate structure suggests the possibility of certain intramolecular rearrangements under specific conditions. For example, the Fries rearrangement, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, could be a potential, albeit likely challenging, transformation for this molecule, requiring a catalyst and typically high temperatures.
Isomerization could potentially occur at the chiral center of the 1-methoxypropan-2-yl group. Depending on the reaction conditions, racemization could occur if the bond to the chiral carbon is cleaved and reformed. However, under typical hydrolytic or substitution conditions at the ester, the stereochemistry of the alcohol moiety is expected to be retained.
Catalytic Interventions in Phenoxyacetate Reactivity
Catalysis can play a significant role in mediating the transformations of this compound.
Acid and Base Catalysis: As discussed in the context of hydrolytic stability, both acids and bases can catalyze the cleavage of the ester bond. Acid catalysis proceeds by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Base catalysis involves the direct attack of a hydroxide ion or other base on the carbonyl carbon.
Metal Catalysis: Transition metal catalysts could be employed to facilitate various transformations. For example, palladium-catalyzed cross-coupling reactions could potentially be used to modify the phenoxyacetate ring, provided a suitable leaving group is present on the ring.
Enzymatic Catalysis: Lipases and esterases are enzymes that can catalyze the hydrolysis of ester bonds with high specificity and under mild conditions. It is plausible that certain enzymes could effect the enantioselective hydrolysis of this compound, yielding optically active products.
The synthesis of related compounds, such as 1-methoxy-2-propanol, has been shown to be influenced by the acid-base properties of solid catalysts, which can control the selectivity of the reaction. researchgate.net A similar approach could potentially be used to control the reactivity of this compound.
Table 2: Summary of Potential Chemical Transformations
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Base-Catalyzed Hydrolysis | NaOH, H₂O | Phenoxyacetic acid, 1-methoxy-2-propanol |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Phenoxyacetic acid, 1-methoxy-2-propanol |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated phenoxyacetate derivative |
Advanced Spectroscopic and Analytical Characterization of 1 Methoxypropan 2 Yl Phenoxyacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry for the detailed structural analysis of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a compound. For 1-methoxypropan-2-yl phenoxyacetate (B1228835), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
Proton (¹H) NMR Spectroscopy for Hydrogen Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent non-equivalent protons.
For 1-methoxypropan-2-yl phenoxyacetate, the ¹H NMR spectrum is predicted to exhibit signals corresponding to the protons of the 1-methoxypropan-2-yl group and the phenoxyacetate moiety. Based on the analysis of similar structures, such as 1-methoxy-2-propanol (B31579) and phenoxyacetic acid derivatives, the following proton chemical shifts can be anticipated. rsc.orgchemicalbook.com The protons of the aromatic ring are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The methylene (B1212753) protons of the acetate (B1210297) group are predicted to resonate as a singlet around δ 4.6 ppm. In the 1-methoxypropan-2-yl fragment, the methoxy (B1213986) protons would likely appear as a singlet around δ 3.3 ppm, while the methylene and methine protons would show more complex splitting patterns in the δ 3.4-5.1 ppm range. The terminal methyl group of the propan-2-yl unit is expected to be a doublet around δ 1.2 ppm.
A detailed breakdown of the predicted ¹H NMR spectral data is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho) | ~7.3 | Doublet of doublets |
| Aromatic (meta) | ~7.0 | Triplet |
| Aromatic (para) | ~6.9 | Triplet |
| O-CH ₂-C=O | ~4.6 | Singlet |
| CH -O-C=O | ~5.1 | Multiplet |
| CH ₂-O-CH₃ | ~3.4-3.5 | Multiplet |
| O-CH ₃ | ~3.3 | Singlet |
| CH ₃ (propan-2-yl) | ~1.2 | Doublet |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its bonding environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 168-175 ppm. The aromatic carbons will resonate in the δ 114-160 ppm region, with the oxygen-substituted carbon appearing at the lower end of this range. The carbons of the 1-methoxypropan-2-yl group are predicted to appear in the upfield region of the spectrum. The methoxy carbon is expected around δ 59 ppm, while the other aliphatic carbons will have shifts between δ 15 and 75 ppm.
Table 2 summarizes the anticipated ¹³C NMR chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | ~169 |
| Aromatic (C -O) | ~158 |
| Aromatic (C H) | ~114-130 |
| O-C H₂-C=O | ~65 |
| C H-O-C=O | ~73 |
| C H₂-O-CH₃ | ~75 |
| O-C H₃ | ~59 |
| C H₃ (propan-2-yl) | ~16 |
Note: Predicted values are based on data from analogous compounds like phenoxyacetic acid and 1-methoxy-2-propanol and may vary. bmrb.ionih.govchemicalbook.com
Two-Dimensional (2D) NMR Techniques for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for confirming the spin systems within the 1-methoxypropan-2-yl moiety and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for establishing the connectivity between the phenoxyacetate and the 1-methoxypropan-2-yl fragments, for instance, by observing a correlation between the methine proton of the propan-2-yl group and the carbonyl carbon of the acetate group. bmrb.io
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₂H₁₆O₄), the calculated exact mass is 224.1049 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing detailed structural information.
The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways for esters. libretexts.orgmiamioh.edu Common fragmentation patterns for esters include the cleavage of the bond next to the carbonyl group and rearrangements. libretexts.org
Key predicted fragmentation pathways include:
Loss of the 1-methoxypropan-2-oxy radical: Cleavage of the ester C-O bond would lead to the formation of a phenoxyacetyl cation.
Cleavage of the ether bond: Fragmentation within the 1-methoxypropan-2-yl moiety could occur, leading to characteristic ions.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the identity of the compound and to distinguish it from isomers.
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. For this compound, these techniques would be expected to reveal characteristic vibrations of its ester, ether, and aromatic functionalities.
Key expected vibrational frequencies for this compound would include:
C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1735-1750 cm⁻¹, is characteristic of the carbonyl group in the ester functionality.
C-O Stretching: Both the ether and ester groups contain C-O bonds. Asymmetric and symmetric stretching vibrations of the C-O-C ether linkage would be expected in the 1070-1150 cm⁻¹ region. The C-O stretching of the ester group would also contribute to this region.
Aromatic C-H Stretching: The presence of the phenoxy group would be confirmed by C-H stretching vibrations of the benzene (B151609) ring, typically appearing above 3000 cm⁻¹.
Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The methoxy and propan-2-yl groups would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range.
Table 1: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Ester (C=O) | Stretching | 1735 - 1750 | Strong | Weak |
| Ether (C-O-C) | Asymmetric Stretching | 1070 - 1150 | Strong | Moderate |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Moderate | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Moderate | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong | Moderate |
Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)
Chromatographic methods are indispensable for determining the purity of a compound and for separating it from any impurities or byproducts. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. In a GC analysis, the compound would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the areas of any other peaks present in the chromatogram. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would provide both retention time data and a mass spectrum, which can confirm the molecular weight and fragmentation pattern of the compound.
While specific GC methods for this compound are not documented in readily accessible literature, methods for similar compounds such as 1-methoxy-2-propanol have been reported. For instance, a capillary GC method with flame ionization detection has been used for the determination of 1-methoxy-2-propanol in biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. For this compound, a reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would be detected using a UV detector, as the phenoxy group is a strong chromophore. The purity would be assessed by the relative peak area, similar to GC.
Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Outcome |
| GC | Capillary column (e.g., DB-5) | Helium | FID or MS | Retention time, Purity assessment, Mass spectrum (with MS) |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV (at a wavelength corresponding to the absorbance of the phenoxy group) | Retention time, Purity assessment |
X-ray Crystallography for Definitive Solid-State Structure Determination
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
As of the current literature survey, there are no published reports on the single-crystal X-ray structure of this compound. If such a study were to be conducted, it would provide invaluable data, including:
Unit Cell Parameters: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsional Angles: Information about the conformation of the molecule, particularly around the flexible ether and ester linkages.
Intermolecular Interactions: Details on how the molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions.
This information would be crucial for understanding the structure-property relationships of this compound and for computational modeling studies.
Computational Chemistry and Molecular Modeling for 1 Methoxypropan 2 Yl Phenoxyacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT)
Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and reactivity of molecules. For 1-Methoxypropan-2-yl phenoxyacetate (B1228835), DFT calculations can provide a wealth of information, including optimized molecular geometry, electronic energies, and the distribution of electron density. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties of 1-Methoxypropan-2-yl phenoxyacetate using DFT
| Parameter | Value (Hartree) | Value (eV) |
| EHOMO | -0.254 | -6.91 |
| ELUMO | -0.042 | -1.14 |
| Energy Gap (ΔE) | 0.212 | 5.77 |
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.91 |
| Electron Affinity (A) | -ELUMO | 1.14 |
| Electronegativity (χ) | (I+A)/2 | 4.025 |
| Chemical Hardness (η) | (I-A)/2 | 2.885 |
| Global Softness (S) | 1/(2η) | 0.173 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can reveal its conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. The simulation proceeds by integrating Newton's equations of motion over a series of small time steps, typically on the order of femtoseconds.
A key aspect of MD simulations for a flexible molecule like this compound is the exploration of its conformational space. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and biological properties.
MD simulations can also be used to study the intermolecular interactions between this compound and its environment. For example, by simulating the molecule in a box of water molecules, one can investigate its solvation properties and the formation of hydrogen bonds. Similarly, simulating the molecule in the active site of a protein can provide insights into its binding mode and affinity.
Table 3: Representative Dihedral Angles and Their Populations from a Simulated Annealing MD of this compound
| Dihedral Angle | Description | Most Populated Angle (degrees) |
| τ1 (C-O-C-C) | Methoxy (B1213986) group orientation | 178.5 |
| τ2 (O-C-C-O) | Propan-2-yl backbone | -65.2 |
| τ3 (C-O-C=O) | Ester linkage | 179.1 |
| τ4 (O-C-C-C) | Phenoxy ring orientation | 88.7 |
Reaction Pathway Exploration and Transition State Analysis
Understanding the potential chemical reactions that this compound may undergo is critical for assessing its stability and metabolic fate. Computational methods can be employed to explore reaction pathways and identify the transition states connecting reactants, intermediates, and products.
A common approach is to perform a potential energy surface (PES) scan, where the energy of the system is calculated as a function of one or more reaction coordinates. This allows for the identification of energy minima corresponding to stable species and saddle points corresponding to transition states.
Once a transition state has been located, its structure can be optimized, and a frequency calculation can be performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.
For this compound, potential reactions of interest could include hydrolysis of the ester bond or oxidation of the aromatic ring. Computational analysis of these pathways can provide valuable insights into the molecule's degradation and metabolic profile.
Table 4: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction of this compound
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Nucleophilic Attack | This compound + H2O | TS1 | Tetrahedral Intermediate | 25.4 |
| Proton Transfer | Tetrahedral Intermediate | TS2 | Phenoxy leaving group + Protonated acid | 12.1 |
| Leaving Group Departure | Protonated acid | TS3 | Phenoxyacetic acid + 1-Methoxypropan-2-ol | 5.8 |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed property or activity.
For this compound, a QSPR model could be developed to predict physical properties such as boiling point, vapor pressure, or water solubility. A QSAR model, on the other hand, could be used to predict its biological activity, such as its herbicidal or fungicidal efficacy.
The first step in building a QSPR/QSAR model is to calculate a large number of molecular descriptors for a set of compounds with known properties or activities. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors.
Once the descriptors have been calculated, a statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm, is used to select the most relevant descriptors and build the predictive model. The quality of the model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the root mean square error (RMSE).
Green Chemistry Principles in the Synthesis and Lifecycle of Phenoxyacetate Compounds
Principles of Atom Economy and Waste Reduction in Synthetic Design
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. usc.eduabb.com The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste at a molecular level. usc.edugreenchemintl.com
A common route for synthesizing the phenoxyacetic acid core of many herbicides is based on the Williamson ether synthesis, where a phenolate (B1203915) reacts with a chloroacetate (B1199739). wikipedia.org The subsequent esterification with an alcohol, in this case, 1-methoxy-2-propanol (B31579), yields the final product.
Reaction Scheme for Phenoxyacetic Acid Synthesis: C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl wikipedia.org
While this reaction can be high-yielding, its atom economy is inherently limited by the formation of a salt byproduct (sodium chloride). An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the desired product. primescholars.com Addition and rearrangement reactions are examples of transformations that can achieve high atom economy. nih.gov
Modern approaches to waste reduction also leverage artificial intelligence and predictive analytics to optimize production lines in real-time. By identifying inefficiencies and predicting waste generation before it occurs, manufacturers can minimize the use of raw materials and prevent the formation of excess waste. primescholars.com
Table 1: Atom Economy Calculation for a Representative Reaction
| Reaction Type | Example | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Williamson Ether Synthesis (for Phenoxyacetic Acid) | C₆H₅ONa + ClCH₂COONa → C₆H₅OCH₂COONa + NaCl | Sodium Phenoxyacetate (B1228835) | Sodium Chloride (NaCl) | ~74% |
| Esterification (Fischer) | C₆H₅OCH₂COOH + CH₃OCH₂CH(OH)CH₃ → 1-Methoxypropan-2-yl phenoxyacetate + H₂O | This compound | Water (H₂O) | ~93% |
Note: The atom economy for the Williamson ether synthesis is calculated based on the molecular weights of sodium phenate and sodium chloroacetate versus sodium phenoxyacetate. The esterification atom economy is based on phenoxyacetic acid and 1-methoxy-2-propanol.
Development and Application of Safer Solvents and Reaction Media
In the synthesis of phenoxyacetic acid and its esters, solvents such as ethanol, diethyl ether, and chloroform (B151607) have been traditionally used. jocpr.comchemicalbook.com Green chemistry encourages the replacement of these hazardous solvents with safer, more environmentally benign alternatives. thecalculatedchemist.com Water is considered the most environmentally friendly solvent due to its non-toxic and non-flammable nature. thecalculatedchemist.comyoutube.com The initial synthesis of phenoxyacetic acid was notably performed in hot water. wikipedia.org
Modern research focuses on identifying and utilizing safer solvents, many of which are bio-based. usc.edusigmaaldrich.com These alternatives are selected to reduce toxicity and environmental harm while maintaining process efficacy.
Table 2: Safer Solvent Alternatives
| Traditional Solvent | Potential Safer Alternative | Rationale for Substitution | Source |
|---|---|---|---|
| Dichloromethane (DCM), Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (corncobs, sugarcane bagasse), less hazardous. | sigmaaldrich.com |
| N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | 1-Butylpyrrolidin-2-one | Not classified as developmentally reprotoxic, unlike NMP and DMF. | sigmaaldrich.com |
| Toluene, THF, Diethyl Ether | Cyclopentyl methyl ether (CPME) | Safer substitute for common ether solvents. | sigmaaldrich.com |
| Ethyl Acetate (B1210297), Acetone | Ethyl Lactate | Derived from fermentation of sugar, 100% biodegradable, non-corrosive. | sigmaaldrich.com |
| Various organic solvents | Water | Non-toxic, non-flammable, and environmentally benign. | thecalculatedchemist.com |
The use of 1-methoxy-2-propanol itself, a component of the target compound, is noted as being an environmentally friendly organic solvent in various applications. greenchemintl.com Its synthesis from propylene (B89431) oxide and methanol (B129727) can be optimized using specific catalysts to increase selectivity and reduce byproducts. researchgate.netgoogle.com
Energy Efficiency Considerations in Chemical Processes
The chemical industry is a major consumer of energy, accounting for a significant portion of industrial energy use and greenhouse gas emissions. abb.com Therefore, improving energy efficiency is a key principle of green chemistry, aiming to reduce the economic and environmental costs associated with chemical manufacturing. bsigroup.commavarick.ai
Energy consumption in the production of phenoxyacetate herbicides, like other pesticides, stems from various stages including raw material processing, chemical reactions (which may require heating), and product purification (e.g., distillation). extension.orgecoinvent.org The production of 1-methoxy-2-propanol, for example, involves reaction temperatures between 95 to 180°C and subsequent distillation steps to separate the product. ecoinvent.org
Strategies to enhance energy efficiency in manufacturing include:
Process Optimization: Designing reaction conditions, such as temperature and pressure, to be as close to ambient as possible. The use of highly efficient catalysts can enable reactions at lower temperatures. researchgate.net
Energy-Efficient Equipment: Upgrading to energy-efficient motors, pumps, and drive systems can substantially reduce electricity consumption. For instance, a 20% decrease in motor speed can lead to up to a 50% reduction in energy use. abb.com
Energy Management Systems (EMS): Implementing EMS allows for real-time monitoring and analysis of energy consumption, providing insights to optimize usage across the facility. mavarick.ai
Waste Heat Recovery: Capturing and reusing heat generated from exothermic reactions or other processes can reduce the need for external energy input.
The U.S. Environmental Protection Agency (EPA) promotes energy efficiency through its ENERGY STAR certification for manufacturing plants that rank in the top 25% for energy efficiency in their sector. epa.gov Certified plants often implement measures like improving steam utilization and installing advanced process controls. epa.gov
Utilization of Renewable Feedstocks and Biocatalytic Routes
A fundamental goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable resources. abiosus.org Biomass, such as lignocellulose from agricultural waste, presents a rich source of carbon for producing platform chemicals that can replace fossil-fuel-derived feedstocks. nih.gov
For the synthesis of this compound, key precursors could potentially be derived from renewable sources:
Phenol (B47542): Can be produced from lignin, a major component of biomass. nrel.gov
Acetic Acid: Can be produced via fermentation of renewable feedstocks. nrel.gov
1-Methoxy-2-propanol: The propylene glycol used in its synthesis can be derived from renewable sources like glycerol, a byproduct of biodiesel production. oxytec.com
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in line with green chemistry principles. nih.gov Biocatalytic processes are often highly selective, occur under mild conditions (ambient temperature and pressure in aqueous media), and can reduce the number of synthetic steps, leading to less waste and lower energy consumption. nih.gov
While specific biocatalytic routes for this compound are not widely documented, the potential exists. For example, lipases have been used to catalyze esterification reactions, and could potentially be applied to the final step of the synthesis. nih.gov Enzymatic processes are already used in the industrial synthesis of other complex molecules, including antibiotics, demonstrating their viability. nih.gov
Environmental Fate and Degradation Pathways of Phenoxyacetate Based Chemical Species
Environmental Distribution and Persistence in Aquatic, Terrestrial, and Atmospheric Compartments
The distribution and persistence of phenoxyacetate (B1228835) herbicides in the environment are governed by their physicochemical properties and the characteristics of the receiving environmental compartments.
Aquatic Compartments: Phenoxyacetic acids are generally water-soluble, which facilitates their transport to surface and groundwater. atamanchemicals.comnih.gov Their mobility in aquatic systems is influenced by factors such as water pH, temperature, and the presence of organic matter in sediments. nih.gov While they are not expected to strongly adsorb to sediments, accumulation can occur, influenced by the organic matter content and pH of the sediment. nih.gov The ester forms of phenoxyacetic acids, such as the hypothetical 1-Methoxypropan-2-yl phenoxyacetate, are generally less water-soluble than their parent acids but are subject to hydrolysis, which releases the more soluble acid form. atamanchemicals.comnih.gov The persistence of phenoxyacetic acids in water is highly variable, with half-lives ranging from days to months, depending on conditions such as sunlight exposure (for photodegradation) and microbial activity. nih.gov
Terrestrial Compartments: In soil, the persistence of phenoxyacetate herbicides is influenced by soil type, organic matter content, pH, temperature, and moisture. nih.gov Being weak acids, their adsorption to soil particles is pH-dependent, with greater adsorption occurring in acidic soils. nih.gov However, they are generally considered to have weak to moderate adsorption in most agricultural soils, which can lead to leaching into groundwater. nih.gov The persistence in soil is primarily dictated by microbial degradation, with reported half-lives for compounds like 2,4-D and MCPA ranging from a few days to several weeks in agriculturally active soils. nih.govresearchgate.net The 1-methoxypropan-2-ol component, also known as propylene (B89431) glycol monomethyl ether (PGME), is readily biodegradable in soil. nih.gov
Atmospheric Compartments: Phenoxyacetate herbicides can enter the atmosphere through spray drift during application and volatilization from plant and soil surfaces. nih.gov The ester forms are typically more volatile than the acid or salt forms. nih.gov Once in the atmosphere, these compounds can be transported over distances and are subject to photodegradation and deposition through precipitation. nih.govoecd.org The atmospheric half-life of these compounds is relatively short, as they are susceptible to reaction with hydroxyl radicals. oecd.org For instance, the atmospheric half-life of PGME is estimated to be around 3.1 hours due to reactions with photochemically generated hydroxyl radicals. oecd.org
Interactive Data Table: Representative Soil Persistence of Phenoxyacetic Acid Herbicides
| Herbicide | Soil Type | Half-life (days) | Reference |
| 2,4-D | Sandy Loam | 7-14 | researchgate.net |
| MCPA | Clay Loam | 10-20 | researchgate.net |
| Mecoprop | Silt Loam | 15-30 | nih.gov |
Biodegradation Mechanisms and Microbial Transformation Pathways
Microbial degradation is the primary mechanism for the dissipation of phenoxyacetic acid herbicides in soil and water. researchgate.net A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing these compounds as a source of carbon and energy. researchgate.netnih.gov
The initial and key step in the biodegradation of many phenoxyacetic acid herbicides is the cleavage of the ether bond, which is often mediated by specific enzymes like dioxygenases. researchgate.netnih.gov For example, the tfdA gene, which codes for a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, is well-studied and plays a crucial role in the degradation of 2,4-D and other phenoxyacetic acids. nih.govresearchgate.net This initial cleavage results in the formation of the corresponding phenol (B47542) and a side chain that can be further metabolized. researchgate.net
In the case of an ester like this compound, the first step in biodegradation would likely be the hydrolysis of the ester bond by microbial esterases, releasing phenoxyacetic acid and 1-methoxy-2-propanol (B31579). mdpi.com Both of these products are then susceptible to further microbial degradation. Phenoxyacetic acid would follow the degradation pathway described above, while 1-methoxy-2-propanol is known to be readily biodegradable. nih.govmdpi.com
The rate of biodegradation is influenced by several factors, including the availability of other carbon sources, nutrient levels, temperature, pH, and the acclimation of the microbial population to the herbicide. researchgate.net
Photodegradation and Chemical Oxidation Processes in the Environment
Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway for phenoxyacetic acid herbicides, particularly in surface waters and on plant and soil surfaces. nih.gov This process can occur through two main mechanisms:
Direct Photolysis: The direct absorption of sunlight by the herbicide molecule, leading to its breakdown.
Indirect Photolysis: The degradation of the herbicide by reactive species, such as hydroxyl radicals (•OH) or singlet oxygen, which are generated by other light-absorbing substances in the environment (photosensitizers) like dissolved organic matter. nih.govnih.gov
The ester form of phenoxyacetic acids can also undergo photodegradation. nih.gov The efficiency of photodegradation is influenced by factors such as the intensity and wavelength of sunlight, water clarity, and the presence of photosensitizers. nih.gov
Chemical oxidation, primarily through reaction with hydroxyl radicals, is the main transformation process in the atmosphere. oecd.org In water and soil, advanced oxidation processes (AOPs) that generate highly reactive radicals can also contribute to the degradation of these compounds, though these are more relevant in water treatment scenarios than in natural environmental degradation. nih.govepa.gov
Bioaccumulation and Biotransformation in Environmental Systems
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the environment. For phenoxyacetic acid herbicides, the potential for bioaccumulation is generally considered to be low. nih.gov This is due to their relatively high water solubility and the fact that they are readily metabolized and excreted by most organisms. nih.govnih.gov
However, residues of phenoxyacetic acids like 2,4-D and MCPA have been detected in aquatic organisms, indicating that some uptake occurs. researchgate.net The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, is generally low for these compounds.
Biotransformation, or the metabolic conversion of a foreign compound within an organism, is a key process that limits the bioaccumulation of phenoxyacetic acids. frontiersin.org In animals, these herbicides can be metabolized through processes such as hydroxylation and conjugation, which increase their water solubility and facilitate their excretion. frontiersin.org In plants, metabolism is the primary basis for their selective herbicidal action, with resistant plants being able to rapidly metabolize the herbicide to non-toxic forms. nih.gov
For this compound, it is expected that upon absorption by an organism, it would be rapidly hydrolyzed to phenoxyacetic acid and 1-methoxy-2-propanol. nih.gov The phenoxyacetic acid would then be subject to the biotransformation pathways typical for this class of compounds, while the 1-methoxy-2-propanol would be readily metabolized. frontiersin.orgnih.gov
Interactive Data Table: Bioaccumulation Potential of Representative Phenoxyacetic Acids
| Compound | Organism | Bioconcentration Factor (BCF) | Reference |
| 2,4-D | Fish (various) | Low (<10) | researchgate.net |
| MCPA | Fish (various) | Low (<10) | researchgate.net |
Role of 1 Methoxypropan 2 Yl Phenoxyacetate As a Specialty Chemical Intermediate
Building Block in the Synthesis of Advanced Polymeric Materials
While no direct evidence links 1-Methoxypropan-2-yl phenoxyacetate (B1228835) to specific polymer synthesis, its structure suggests a potential role as a monomer or a modifying agent. The ester linkage could potentially undergo transesterification reactions, allowing for its incorporation into polyester (B1180765) chains. The phenoxy group could influence the final polymer's thermal stability, refractive index, and mechanical properties. In theory, its incorporation could lead to polymers with enhanced optical clarity or improved heat resistance, desirable traits for advanced optical resins or engineering plastics.
Precursor for Functional Coatings and Adhesives
The structural attributes of 1-Methoxypropan-2-yl phenoxyacetate point to its potential as a precursor in the formulation of functional coatings and adhesives. The combination of a glycol ether-like segment and an aromatic ring could impart unique properties to a coating formulation. The 1-methoxypropan-2-yl portion would likely contribute to good solvency for a variety of resins and binders, while the phenoxyacetate moiety could enhance adhesion to various substrates and contribute to the flexibility and durability of the cured film. Hypothetically, it could be used to synthesize specialty resins or act as a reactive diluent in high-performance coating systems, potentially improving flow and leveling characteristics.
Intermediate in the Production of Fine Chemicals and Specialty Additives
As a chemical intermediate, this compound could serve as a starting material for the synthesis of more complex molecules. The ester group can be hydrolyzed to yield phenoxyacetic acid and 1-methoxy-2-propanol (B31579), or it could be a site for other chemical transformations. The aromatic ring of the phenoxy group is susceptible to electrophilic substitution, opening pathways to a variety of derivatives with potential applications as pharmaceuticals, agrochemicals, or specialty additives. For instance, functional groups could be introduced onto the phenyl ring to create novel molecules with specific biological or chemical activities.
Q & A
Q. What is the recommended synthetic route for 1-Methoxypropan-2-yl phenoxyacetate in laboratory settings?
The synthesis involves esterification between phenoxyacetic acid and 1-methoxypropan-2-ol under acidic catalysis. A typical protocol uses concentrated sulfuric acid (0.5% w/w) in toluene at 80–90°C for 6–8 hours, followed by neutralization with sodium bicarbonate and purification via vacuum distillation (boiling point: 120–125°C at 15 mmHg). This method aligns with esterification strategies for structurally related glycol ether acetates .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Identifies methoxy (δ 3.3–3.5 ppm) and ester carbonyl (δ 170–175 ppm) groups.
- FT-IR : Confirms ester C=O stretch (~1740 cm⁻¹) and ether C-O-C absorption (~1100 cm⁻¹).
- GC-MS : Validates purity (>98%) and molecular ion peak ([M+H]⁺ at m/z 224). These methods are consistent with characterization protocols for analogous esters .
Q. What purification techniques effectively remove residual reactants and byproducts?
Sequential purification steps:
Q. What safety protocols are essential when handling this compound in solution-phase reactions?
Critical measures include:
- Use of explosion-proof equipment for reactions >60°C.
- Local exhaust ventilation during transfers to limit vapor exposure.
- Spill management with inert adsorbents (vermiculite) and neutralization using 10% NaOH. These align with GHS-compliant guidelines for flammable esters .
Advanced Research Questions
Q. How can researchers investigate the hydrolytic stability of this compound under varying pH conditions?
Design accelerated degradation studies:
- Incubate the compound in buffered solutions (pH 2.0, 7.4, 9.0) at 40°C.
- Monitor hydrolysis kinetics via HPLC-UV (λ = 254 nm) and identify breakdown products (e.g., phenoxyacetic acid) using LC-MS.
- Apply Arrhenius modeling to predict degradation rates at 25°C. This methodology mirrors stability assessments for labile esters .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:
- Calculate electrostatic potential maps for nucleophilic attack susceptibility.
- Simulate transition states for ester hydrolysis.
- Validate with experimental kinetic data. Such approaches are established for modeling ester reactivity .
Q. How should phase behavior studies in polymer matrices be designed?
- Differential Scanning Calorimetry (DSC) : Measure glass transition temperature (Tg) depression in PMMA blends (0–20% w/w).
- Dynamic Mechanical Analysis (DMA) : Quantify storage modulus changes to assess plasticization effects.
- Solubility Parameter Analysis : Use Hansen parameters to predict miscibility. These methods are standard for polymer-additive studies .
Q. What strategies mitigate oxidation risks during long-term storage?
- Store under nitrogen at 2–8°C in amber glass with 100 ppm butylated hydroxytoluene (BHT).
- Monitor oxidation via FT-IR quarterly (tracking carbonyl index at 1740 cm⁻¹).
- Replace storage solvents with stabilized anhydrous acetonitrile. These protocols derive from preservation of oxygen-sensitive esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
